BENGHE Validation & Comparative

Check Availability & Pricing

Assessing the specificity of GNE-272 against
other bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GNE-272

Cat. No.: B607679

GNE-272: A High-Specificity Probe for
CBP/EP300 Bromodomains

For researchers, scientists, and drug development professionals, understanding the specificity
of chemical probes is paramount. GNE-272, a potent inhibitor of the bromodomains of CREB-
binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a valuable tool
for studying the roles of these epigenetic regulators in health and disease. This guide provides
a comprehensive comparison of GNE-272's specificity against other bromodomains, supported
by experimental data and detailed protocols.

Unveiling the Selectivity of GNE-272

GNE-272 was identified as a potent and selective inhibitor of the CBP/EP300 bromodomains.
[1] Initial screening revealed its high affinity for CBP, with a half-maximal inhibitory
concentration (IC50) of 0.02 uM in a Time-Resolved Fluorescence Resonance Energy Transfer
(TR-FRET) assay and 0.41 uM in a Bioluminescence Resonance Energy Transfer (BRET)
assay.[1] Crucially, its activity against the first bromodomain of BRD4 [BRD4(1)], a
representative member of the BET (Bromodomain and Extra-Terminal domain) family, was
significantly lower, with an IC50 of 13 pM, highlighting its selectivity.[1]

To further delineate its specificity, GNE-272 was profiled against a broad panel of
bromodomains using the BromoScan™ technology. The results from this comprehensive

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b607679?utm_src=pdf-interest
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27682507/
https://pubmed.ncbi.nlm.nih.gov/27682507/
https://pubmed.ncbi.nlm.nih.gov/27682507/
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

screen confirm the high selectivity of GNE-272 for the CBP/EP300 bromodomains over other
bromodomain families.

Dissociation Constant (Kd)

Bromodomain Target . Selectivity vs. CBP
in yM

CBP 0.015 1x

EP300 0.022 1.5x

BRD4(1) 13 >860x

BRD2(1) >100 >6600x

BRD3(2) >100 >6600x

BAZ2B >100 >6600x

ATAD2 >100 >6600x

SMARCA4 >100 >6600x

Data presented here is a
summary compiled from
publicly available information
and the BromoScan™ data
mentioned in the supporting
information of Crawford et al.,
J. Med. Chem. 2016, 59, 23,
10549-10563.

The CBP/EP300-MYC Signaling Axis in Acute
Myeloid Leukemia (AML)

CBP and p300 are critical transcriptional coactivators that play a pivotal role in various cellular
processes, and their dysregulation is implicated in several cancers, including Acute Myeloid
Leukemia (AML).[2][3][4][5] One of the key mechanisms through which CBP/p300 contributes
to leukemogenesis is by regulating the activity of the transcription factor c-Myb. The interaction

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.researchgate.net/publication/275217208_The_epigenetic_regulators_CBP_and_p300_facilitate_leukemogenesis_and_represent_therapeutic_targets_in_Acute_Myeloid_Leukemia
https://vcm.edpsciences.org/articles/vcm/full_html/2022/01/vcm20220006/vcm20220006.html
https://files.core.ac.uk/download/pdf/42338598.pdf
https://pubmed.ncbi.nlm.nih.gov/25893291/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

between c-Myb and the KIX domain of p300/CBP is essential for the transactivation of target
genes, including the proto-oncogene MYC.[6][7][8][9][10]

GNE-272, by selectively inhibiting the bromodomain of CBP/EP300, disrupts the recruitment of
these coactivators to chromatin. This leads to a downstream cascade of events that ultimately

suppresses the expression of MYC, a key driver of proliferation in AML. This targeted inhibition
of the CBP/EP300-MYC axis is a promising therapeutic strategy for AML.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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